

# Technical Guide: Solubility Profile & Solvent Selection for 5-Amino-2,3-dibromophenol

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## Compound of Interest

Compound Name: 5-Amino-2,3-dibromophenol

CAS No.: 116632-19-0

Cat. No.: B3215702

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## Part 1: Executive Summary & Physicochemical Identity

**5-Amino-2,3-dibromophenol** (CAS: 116632-19-0) is a specialized halogenated aminophenol intermediate used primarily in the synthesis of bioactive heterocycles and advanced dye precursors. Its solubility profile is governed by a "push-pull" electronic system: the electron-donating amine (-NH<sub>2</sub>) and hydroxyl (-OH) groups compete with the lipophilic, electron-withdrawing bromine atoms.

Understanding this balance is critical for process chemists. While the bromine atoms impart significant lipophilicity (increasing solubility in chlorinated solvents compared to non-halogenated aminophenols), the strong hydrogen-bonding network of the amino-phenol core often dictates high lattice energy, requiring polar aprotic solvents for high-concentration processing.

## Physicochemical Identity Table[1]

Property	Data	Relevance to Solubility
CAS Number	116632-19-0	Unique Identifier
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> NO	Heavy atom count increases dispersion forces
Molecular Weight	266.92 g/mol	Moderate MW suggests reasonable kinetics
Structure	Phenol (C1-OH), Bromine (C2, C3), Amine (C5)	Amphoteric; susceptible to oxidation
Acidity (pKa)	Phenol ~7-8 (est.); Aniline ~2-3 (est.) <sup>[1][2]</sup>	Br atoms increase phenol acidity significantly
Appearance	White to off-white/beige solid	Darkens upon oxidation (quinone formation)

## Part 2: Solubility Landscape

The following classification synthesizes experimental behavior of structural analogs (e.g., 3,5-dibromo-4-aminophenol) with first-principles chemical logic.

### Primary Solvents (High Solubility)

Target Concentration: > 100 mg/mL

- Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone).
- Mechanism: These polar aprotic solvents are powerful hydrogen bond acceptors that disrupt the strong intermolecular H-bonds between the amine and hydroxyl groups of the crystal lattice.
- Application: Ideal for stock solutions, reaction media for nucleophilic substitutions, and biological assays.
- Caveat: High boiling points make removal difficult; not recommended for final crystallization unless using an antisolvent.

## Process Solvents (Moderate Solubility)

Target Concentration: 20–80 mg/mL

- Solvents: Ethanol, Methanol, Isopropanol, THF (Tetrahydrofuran), Ethyl Acetate.
- Mechanism:
  - Alcohols: Provide both H-bond donation and acceptance. Solubility often increases drastically with temperature ( ), making them ideal for recrystallization.
  - Ethers/Esters: Moderate interaction with the aromatic ring and amine protons.
- Application: Recrystallization (often mixed with water or hexanes), liquid-liquid extraction (Ethyl Acetate).

## Low Solubility / Antisolvents

Target Concentration: < 5 mg/mL

- Solvents: Water (at neutral pH), Hexanes, Heptane, Toluene, Dichloromethane (DCM).
- Mechanism:
  - Hydrocarbons: The polar amino-phenol core repels the non-polar solvent matrix despite the presence of bromine.
  - Water: At neutral pH, the hydrophobic effect of the dibromo-phenyl ring dominates. However, solubility is pH-switchable (see below).
- Application: Toluene and Heptane are excellent antisolvents to precipitate the product from THF or Ethanol solutions.

## pH-Dependent Aqueous Solubility

- Acidic (pH < 2): High solubility. The amine protonates (

), forming a water-soluble anilinium salt.

- Basic (pH > 10): High solubility. The phenol deprotonates ( ), forming a water-soluble phenolate.
- Neutral (pH 6-8): Minimum solubility. The molecule exists as a neutral species (or potentially zwitterionic, though less likely due to weak basicity), leading to precipitation.

## Part 3: Experimental Protocols

### Protocol A: Saturation Shake-Flask Method (Standard)

For precise solubility determination.

- Preparation: Weigh 50 mg of **5-amino-2,3-dibromophenol** into a 4 mL amber glass vial (amber protects from photo-oxidation).
- Solvent Addition: Add 1.0 mL of the target solvent.
- Equilibration: Cap tightly and agitate at 25°C for 24 hours using an orbital shaker.
  - Visual Check: If fully dissolved, add more solid until a precipitate remains.
- Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
- Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC (UV detection at 254 nm or 280 nm).
  - Note: Use a fresh calibration curve of the standard.

### Protocol B: Recrystallization Strategy

For purification of crude material.

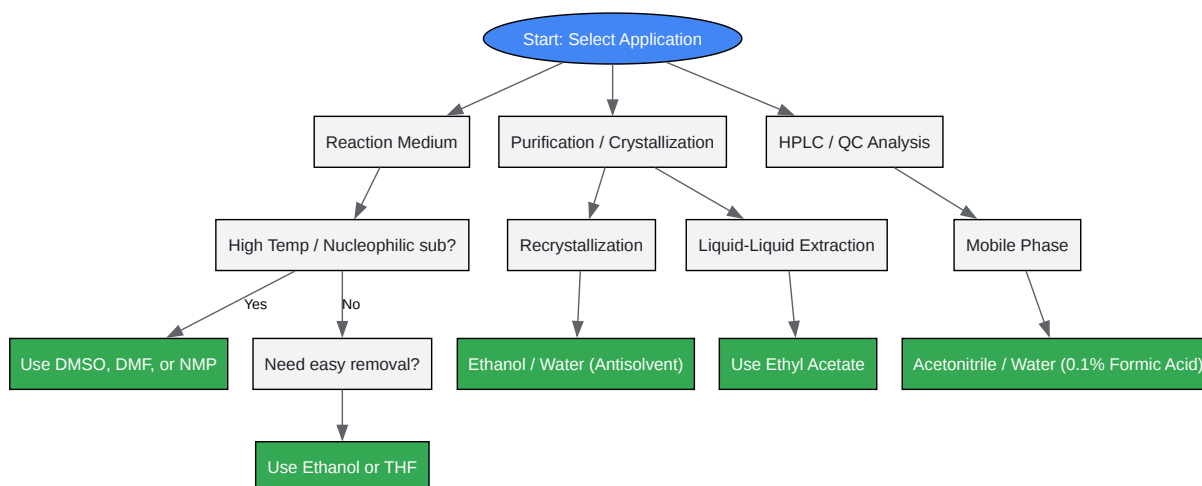
- Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 10-15 mL per gram).
- Clarification: If dark particles are present, filter while hot.

- Nucleation: Remove from heat. Slowly add warm Water (antisolvent) dropwise until a faint turbidity persists.
- Crystallization: Re-heat to clear the solution, then allow to cool slowly to room temperature, then to 4°C.
- Isolation: Filter the off-white needles and wash with cold 50% Ethanol/Water. Dry under vacuum at 40°C.

## Part 4: Visualization & Logic

### Diagram 1: Solubility Decision Tree

This decision tree guides the researcher in selecting the appropriate solvent based on the intended application.

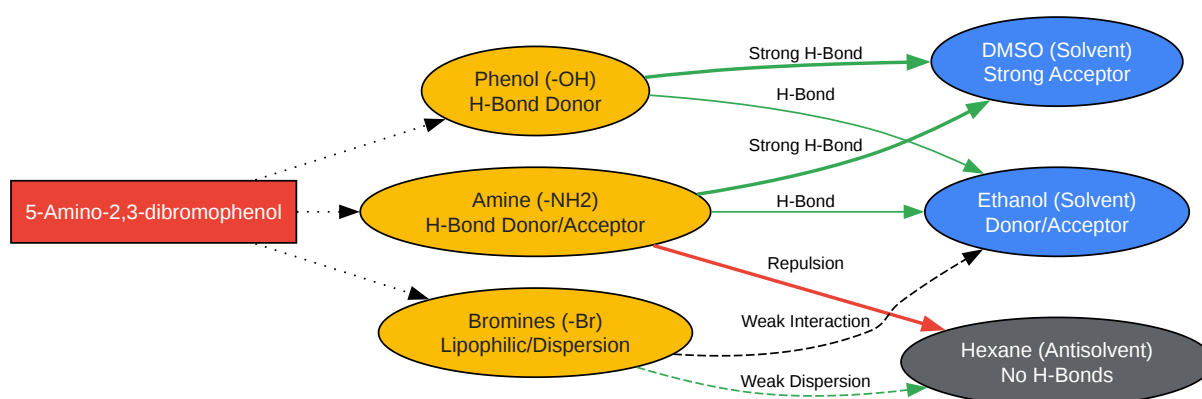


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Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).

## Diagram 2: Solvation Mechanism (Push-Pull Interactions)

Visualizing why polar solvents are required.



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Caption: Mechanistic interaction map showing why polar solvents (DMSO, Ethanol) dissolve the compound while non-polar solvents (Hexane) fail.

## References

- EvitaChem.**5-Amino-2,3-dibromophenol** (CAS 116632-19-0) Product Data.[Link](#)
- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 15786736 (4-Amino-3,5-dibromophenol - Isomer Analog).[Link](#)
- Bide Pharm.**5-Amino-2,3-dibromophenol** Physicochemical Properties.[Link](#)
- ChemicalBook.**2-Amino-3,5-dibromophenol** (Isomer Comparison).[Link](#)

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## Sources

- [1. Dibromophenol - Wikipedia \[en.wikipedia.org\]](#)
- [2. 3,5-dibromophenol - Chemical & Physical Properties by Cheméo \[chemeo.com\]](#)
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